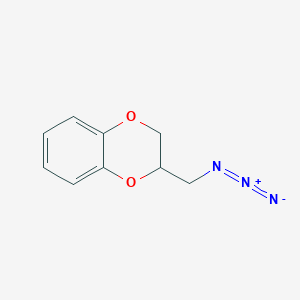
2-(Azidomethyl)-2,3-dihydro-1,4-benzodioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azidometil)-2,3-dihidro-1,4-benzodioxina es un compuesto orgánico que presenta un grupo azidometil unido a un anillo dihidrobenzodioxina
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 2-(Azidometil)-2,3-dihidro-1,4-benzodioxina típicamente involucra la introducción de un grupo azidometil al anillo dihidrobenzodioxina. Un método común es la reacción de sustitución nucleofílica donde un grupo saliente adecuado, como un haluro, es reemplazado por un ion azida. Esto se puede lograr haciendo reaccionar el derivado halometil correspondiente de dihidrobenzodioxina con azida de sodio en un solvente aprótico polar como la dimetilformamida (DMF) a temperaturas elevadas .
Métodos de Producción Industrial
La producción industrial de 2-(Azidometil)-2,3-dihidro-1,4-benzodioxina puede implicar técnicas de síntesis de flujo continuo para garantizar la seguridad y la eficiencia, dada la naturaleza potencialmente peligrosa de las azidas. El proceso típicamente incluiría pasos para la manipulación y eliminación seguras de reactivos de azida, así como métodos de purificación como la cromatografía en columna para aislar el producto deseado .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(Azidometil)-2,3-dihidro-1,4-benzodioxina puede sufrir varias reacciones químicas, que incluyen:
Sustitución: El grupo azidometil se puede sustituir con otros nucleófilos en condiciones apropiadas.
Reactivos y Condiciones Comunes
Reducción: Trimetilfosfina y agua.
Cicloadición: Catalizadores de cobre (I) y alquinos.
Sustitución: Diversos nucleófilos como aminas o tioles.
Productos Principales
Reducción: Formación de la amina correspondiente.
Cicloadición: Formación de 1,2,3-triazoles.
Sustitución: Formación de derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2-(Azidometil)-2,3-dihidro-1,4-benzodioxina tiene varias aplicaciones en investigación científica:
Mecanismo De Acción
El mecanismo de acción de 2-(Azidometil)-2,3-dihidro-1,4-benzodioxina depende en gran medida de la reacción específica que experimenta. Por ejemplo, en la química click, el grupo azida reacciona con un alquino para formar un anillo triazol, que luego puede interactuar con varios objetivos moleculares. El grupo azida también se puede reducir a una amina, que puede participar en otras reacciones químicas .
Comparación Con Compuestos Similares
2-(Azidometil)-2,3-dihidro-1,4-benzodioxina se puede comparar con otros derivados azidometil y compuestos dihidrobenzodioxina:
Compuestos Similares: Ácido 2-azidometil-2-metil-3-hidroxopropiónico, azidometilbenceno.
La estructura y reactividad únicas de este compuesto lo convierten en una herramienta valiosa en varios campos de la investigación científica y las aplicaciones industriales
Propiedades
Fórmula molecular |
C9H9N3O2 |
|---|---|
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
3-(azidomethyl)-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C9H9N3O2/c10-12-11-5-7-6-13-8-3-1-2-4-9(8)14-7/h1-4,7H,5-6H2 |
Clave InChI |
AOQZJEWCWSLOCI-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=CC=CC=C2O1)CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(3aR,6aS)-3a-methyl-hexahydro-1H-thieno[3,4-c]pyrrole, cis](/img/structure/B12315460.png)
![1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene](/img/structure/B12315475.png)
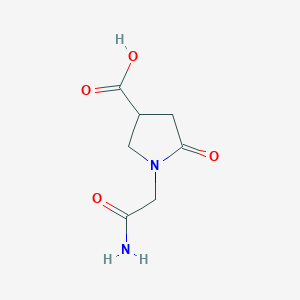
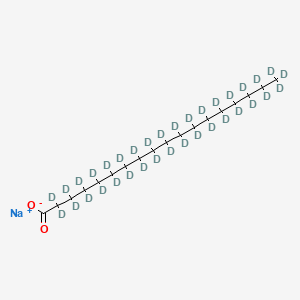

![(1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B12315512.png)
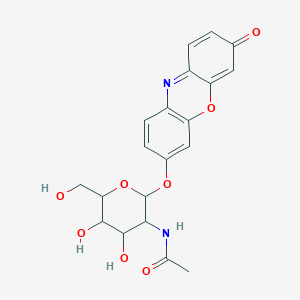
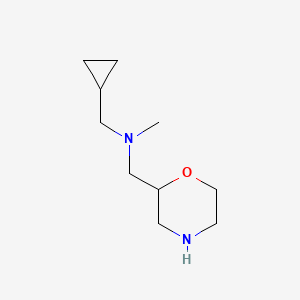
![6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride](/img/structure/B12315533.png)

![3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid](/img/structure/B12315552.png)
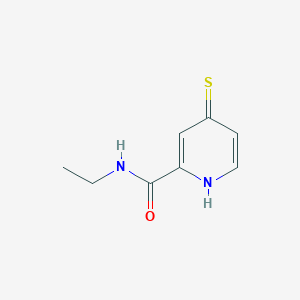
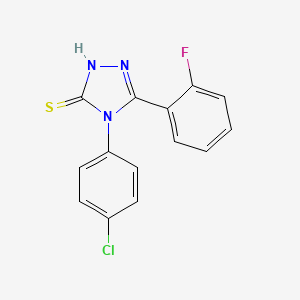
![tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate](/img/structure/B12315563.png)
